physicochemical properties of N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
physicochemical properties of N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of N-(pyridin-2-yl)piperazine-1-carboxamide Dihydrochloride
Introduction
The piperazine ring is a foundational scaffold in medicinal chemistry, recognized for its ability to confer advantageous physicochemical properties upon a wide range of pharmacologically active molecules.[1] Its derivatives are prominent in therapeutics targeting the central nervous system, cardiovascular disorders, and infectious diseases.[2][3] This guide focuses on a specific derivative, N-(pyridin-2-yl)piperazine-1-carboxamide, presented as its dihydrochloride salt. The molecule integrates three key structural motifs: the basic and aromatic pyridine ring, the versatile piperazine linker, and a hydrogen-bond-donating carboxamide (urea) group.
As drug development professionals, understanding the intrinsic physicochemical properties of a new chemical entity (NCE) is paramount. These characteristics—ionization, solubility, lipophilicity, stability, and solid-state behavior—govern a molecule's journey from formulation to its site of action, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its safety and efficacy.[2] This document provides a comprehensive analysis of N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, offering not just data, but the strategic rationale behind its characterization. The focus on the dihydrochloride salt form is critical, as this form is often selected to enhance the aqueous solubility and stability of a basic parent molecule.
Chemical Identity and Structure
The unambiguous identification of the active pharmaceutical ingredient (API) is the starting point for all subsequent characterization. The structure of N-(pyridin-2-yl)piperazine-1-carboxamide comprises a piperazine ring N-substituted with a pyridin-2-yl group and a carboxamide group at the N1 and N4 positions, respectively. The dihydrochloride salt form indicates the protonation of the two most basic nitrogen centers.
| Property | Value | Source |
| IUPAC Name | N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride | - |
| Molecular Formula | C₁₀H₁₅N₄OCl₂ | Calculated |
| Molecular Weight | 280.16 g/mol | Calculated |
| Core Structure CAS | 34803-66-2 (for 1-(2-Pyridyl)piperazine base) | [4] |
| Canonical SMILES | C1CN(CCN1C(=O)N)C2=CC=CC=N2.Cl.Cl | Calculated |
Note: The molecular weight and formula correspond to the dihydrochloride salt.
Ionization Behavior (pKa)
The ionization state of a molecule at physiological pH is a master variable controlling its solubility, permeability, and target engagement. N-(pyridin-2-yl)piperazine-1-carboxamide possesses three nitrogen atoms capable of accepting a proton: the pyridine nitrogen (N_py), the piperazine nitrogen adjacent to the pyridine ring (N1_pip), and the piperazine nitrogen bearing the carboxamide (N4_pip). The carboxamide nitrogen itself is non-basic due to resonance delocalization.
The formation of a dihydrochloride salt strongly implies that the two most basic centers have been protonated.
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First Protonation (Highest pKa): The N1 piperazine nitrogen, being a secondary aliphatic amine, is the most basic site. Its pKa is expected to be similar to the first pKa of piperazine itself, which is approximately 9.73.[5][6]
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Second Protonation (Lower pKa): The second most basic site is the pyridine nitrogen. The pKa of pyridine is ~5.2. However, the electron-donating effect of the attached piperazine ring may slightly increase this value. The pKa for the related 1-(2-Pyridyl)piperazine is reported as 8.9, though this likely refers to the piperazine nitrogen.[7] The second pKa of piperazine is around 5.35.[5] Therefore, the second protonation site will be a competition between the pyridine nitrogen and the second piperazine nitrogen, with the pyridine nitrogen being a likely candidate.
A precise determination is experimental, but we can predict two key pKa values:
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pKa₁: ~9.0 - 9.8 (corresponding to the N1-piperazinium ion)
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pKa₂: ~5.0 - 6.0 (corresponding to the pyridinium ion)
Caption: Ionization states as a function of pH.
Experimental Protocol: Potentiometric pKa Determination
Rationale: Potentiometric titration is the gold-standard method for pKa determination, providing high accuracy. It measures the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base).
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Preparation: Accurately weigh ~5-10 mg of the dihydrochloride salt and dissolve in a known volume (~50 mL) of 0.15 M KCl solution (to maintain constant ionic strength).
-
Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Titrant Addition: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Use specialized software (e.g., Hyperquad) to refine the pKa values from the titration curve.
Solubility Profile
Solubility is a prerequisite for absorption. For oral administration, a drug must dissolve in the gastrointestinal fluids. The dihydrochloride salt form is explicitly chosen to maximize aqueous solubility.
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Aqueous Solubility: Expected to be high, particularly in acidic to neutral pH, due to its ionic nature. Piperazine itself is freely soluble in water.[6]
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pH-Dependent Solubility: The solubility will be highest at pH values below the second pKa (pKa₂), where the molecule is in its fully protonated, dicationic form. As the pH increases past pKa₂ and then pKa₁, the compound will deprotonate, becoming less polar and thus less soluble, potentially precipitating as the free base at high pH.
-
Organic Solvent Solubility: Due to its salt character, it is expected to have low solubility in non-polar organic solvents (e.g., hexane, diethyl ether) and moderate solubility in polar protic solvents (e.g., methanol, ethanol).
| Solvent System | Expected Solubility | Rationale |
| 0.1 M HCl (pH 1) | High | Fully ionized dicationic species. |
| Phosphate Buffer (pH 7.4) | Moderate to High | Predominantly the monocationic species. |
| Water | High | Salt form enhances solubility. |
| Ethanol | Moderate | Polar protic solvent can solvate the ions. |
| Dichloromethane | Low | Non-polar aprotic solvent. |
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
Rationale: This protocol determines the solubility under conditions that mimic both kinetic (initial dissolution rate) and equilibrium (thermodynamic) states, providing a comprehensive picture for formulation development.
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Kinetic Solubility (High-Throughput):
-
Add a small aliquot of the DMSO stock to various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) in a 96-well plate.
-
Shake for 1-2 hours at room temperature.
-
Filter the samples (e.g., using a filter plate).
-
Analyze the filtrate concentration using HPLC-UV or LC-MS/MS against a calibration curve. This method quickly identifies potential solubility liabilities.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid dihydrochloride salt to vials containing the desired aqueous buffers.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Verify that solid material remains, confirming saturation.
-
Withdraw an aliquot, filter immediately (e.g., using a 0.45 µm syringe filter), and analyze the concentration as described above. This is the definitive equilibrium solubility.
-
Lipophilicity (LogP & LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.
-
LogP (Partition Coefficient): Refers to the partition of the neutral (free base) form of the molecule. Based on the related 1-(2-Pyridyl)piperazine structure, which has a calculated XLogP3 of 0.7, the free base of the title compound is expected to be moderately lipophilic.[7]
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. For N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, the LogD will be significantly lower than the LogP at physiological pH (7.4) and extremely low in acidic environments, because the ionized forms are highly water-soluble and will not partition into the organic phase.
Caption: Workflow for a forced degradation study.
Methodology: Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.
-
Column & Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (acetonitrile/methanol and various pH buffers) to achieve good separation between the parent API peak and all peaks generated during the forced degradation studies.
-
Detection: Use UV detection at a wavelength where the API has significant absorbance. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for their identification.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity, i.e., the ability to resolve and quantify the API in the presence of its degradants.
Summary and Conclusion
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride presents a physicochemical profile characteristic of a water-soluble, basic salt intended for pharmaceutical development.
-
Strengths: Its dihydrochloride form ensures high aqueous solubility , which is a significant advantage for developing oral formulations. Its predicted ionization profile suggests it will be in a soluble, charged state throughout the physiological pH range of the GI tract.
-
Development Considerations: The primary area for investigation is its chemical stability , specifically the potential for hydrolysis of the carboxamide bond and oxidation of the heterocyclic nitrogen atoms. A thorough forced degradation study is essential to understand these liabilities and to develop a robust formulation and analytical control strategy. Solid-state characterization, including polymorphism and hygroscopicity screening, will be critical for ensuring consistent manufacturing and product performance.
This guide provides the foundational knowledge and experimental framework necessary for the comprehensive physicochemical characterization of this promising molecule, enabling its progression through the drug development pipeline with a clear understanding of its properties and potential challenges.
References
- BenchChem Technical Support Team. (2025). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide. Benchchem.
- BenchChem Technical Support Team. (2025).
- Isaac Scientific Publishing. (2019).
- Biosynce Blog. (2025). What are the stability conditions of piperazine?. Biosynce.
- Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
- The Good Scents Company. piperazine dihydrochloride, 142-64-3. The Good Scents Company.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Naseer, M. M., et al. (2024).
- PubChem. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459. PubChem.
- Wikipedia. Piperazine. Wikipedia.
- Elacqua, E., et al. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
- NIST. 1-(2-Pyridyl)piperazine. NIST WebBook.
- Cherukupalli, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridyl)piperazine [webbook.nist.gov]
- 5. uregina.ca [uregina.ca]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
